1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have explored various strategies to construct the pyrrolidine and pyridine rings. One approach is the cyclization of suitable precursors, leading to the formation of the pyrrolidine ring. Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives. Detailed synthetic routes and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular formula of Compound X is C₁₀H₁₄N₂ . Its molecular weight is approximately 162.23 g/mol . The pyrrolidine ring contributes to the stereogenicity of carbons, resulting in different stereoisomers. These spatial orientations of substituents can significantly impact the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-[3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-15(20)19-11-7-13(12-19)21-14-6-5-8-17-16(14)18-9-3-4-10-18/h2,5-6,8,13H,1,3-4,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCYLXZMKZPXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=C(N=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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